3-Methylphenylhydrazine hydrochloride

概要

説明

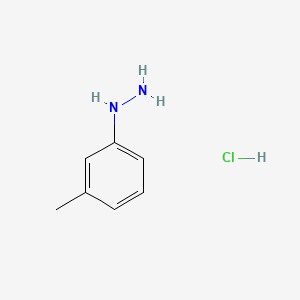

3-Methylphenylhydrazine hydrochloride, also known as m-Tolylhydrazine hydrochloride, is an organic compound with the molecular formula C7H11ClN2. It is a white to light yellow crystalline powder that is soluble in water, methanol, and dimethyl sulfoxide. This compound is widely used in organic synthesis and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Methylphenylhydrazine hydrochloride typically involves the diazotization of 3-methylaniline followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The general steps are as follows:

Diazotization: 3-Methylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride or sodium sulfite to form 3-Methylphenylhydrazine.

Salt Formation: The resulting 3-Methylphenylhydrazine is reacted with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strict control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 3-Methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazines.

科学的研究の応用

Medicinal Chemistry

Anticancer Research

3-Methylphenylhydrazine hydrochloride has been investigated for its potential in cancer treatment. It serves as an intermediate in the synthesis of procarbazine, a drug used in chemotherapy for treating certain types of cancers, including Hodgkin's lymphoma. Procarbazine is known for its ability to inhibit DNA synthesis and function, making it effective against rapidly dividing cancer cells .

Structure-Activity Relationship Studies

Research has shown that derivatives of 3-methylphenylhydrazine can be modified to enhance their biological activity. For instance, studies focusing on the structure-activity relationship (SAR) of hydrazine derivatives have identified specific modifications that increase their potency as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. These modifications can lead to improved therapeutic effects for conditions like cystic fibrosis .

Organic Synthesis

Synthesis of Indoles and Pyrazolones

this compound is utilized in the synthesis of indole and pyrazolone derivatives through various chemical reactions. The compound's hydrazine functional group enables it to participate in cyclization reactions, which are crucial for forming these biologically significant structures .

Fischer Indolization

Recent advancements have highlighted the use of mechanochemical methods to facilitate Fischer indolization reactions involving this compound. This eco-friendly approach allows for the efficient synthesis of indoles while minimizing solvent use and waste generation .

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Intermediate in procarbazine synthesis | Effective against Hodgkin's lymphoma |

| CFTR Potentiation | Modifications enhance activity against CF mutations | Improved efficacy compared to standard treatments |

| Indole Synthesis | Used in cyclization reactions to form indoles | Mechanochemical methods yield higher efficiency |

| Pyrazolone Derivatives | Participates in reactions leading to pyrazolone formation | Important for developing new pharmaceuticals |

作用機序

The mechanism of action of 3-Methylphenylhydrazine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

p-Tolylhydrazine hydrochloride: Similar structure but with the methyl group in the para position.

o-Tolylhydrazine hydrochloride: Similar structure but with the methyl group in the ortho position.

Phenylhydrazine hydrochloride: Lacks the methyl group on the phenyl ring.

Uniqueness: 3-Methylphenylhydrazine hydrochloride is unique due to the presence of the methyl group in the meta position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds that require the meta-substituted hydrazine moiety .

生物活性

3-Methylphenylhydrazine hydrochloride (CAS Number: 637-04-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized through the reaction of 3-methylphenylhydrazine with hydrochloric acid. The synthesis typically involves the following steps:

- Preparation of 3-Methylphenylhydrazine : This can be achieved by reacting an appropriate carbonyl compound (such as acetophenone) with hydrazine hydrate.

- Formation of Hydrochloride Salt : The resulting base is then treated with hydrochloric acid to yield the hydrochloride salt.

Antitumor Activity

Research indicates that 3-methylphenylhydrazine exhibits significant antitumor activity, particularly against certain types of cancer cells. A study demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), which triggers cell death pathways.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown effectiveness against both bacterial and fungal strains:

- Bacterial Activity : In vitro tests revealed that this compound has antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, though it was less effective against Gram-negative bacteria like Escherichia coli.

- Fungal Activity : The compound also demonstrated antifungal activity against Candida species, although results were variable depending on the strain tested.

Toxicological Studies

While exploring its biological activities, it is crucial to consider the toxicological profile of this compound. Acute toxicity studies have indicated that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage regulation during therapeutic applications.

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To evaluate the anticancer potential of 3-methylphenylhydrazine in vivo.

- Method : Mice implanted with tumor cells were treated with varying doses of the compound.

- Results : Significant tumor reduction was observed at higher doses, correlating with increased ROS levels in tumor tissues.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Method : Disk diffusion method was employed to test susceptibility.

- Results : Zones of inhibition were measured, showing promising antibacterial effects against specific strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Streptococcus pyogenes | 12 | 64 µg/mL |

| Escherichia coli | No activity | - |

| Candida albicans | 18 | 16 µg/mL |

Table 2: Toxicity Profile

| Parameter | Observations |

|---|---|

| LD50 (mg/kg) | 250 |

| Hepatotoxicity | Elevated liver enzymes |

| Nephrotoxicity | Increased creatinine levels |

特性

CAS番号 |

637-04-7 |

|---|---|

分子式 |

C7H11ClN2 |

分子量 |

158.63 g/mol |

IUPAC名 |

hydron;(3-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |

InChIキー |

SHTBTGXNVWYODU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NN.Cl |

正規SMILES |

[H+].CC1=CC(=CC=C1)NN.[Cl-] |

Key on ui other cas no. |

637-04-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。